N-(4-Aminobutyl)tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminobutyl)tetradecanamide: is a chemical compound with the molecular formula C18H38N2O. It is an amide derivative, specifically a fatty acid amide, where the amine group is attached to a tetradecanamide backbone. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Aminobutyl)tetradecanamide can be synthesized through a reaction between tetradecanoic acid (myristic acid) and 4-aminobutylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of tetradecanoic acid and the amine group of 4-aminobutylamine. This process can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-Aminobutyl)tetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated derivatives and oxides.
Reduction: Amine derivatives.
Substitution: Substituted amides and other derivatives.
Scientific Research Applications
N-(4-Aminobutyl)tetradecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.
Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of N-(4-Aminobutyl)tetradecanamide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
N-(4-Aminobutyl)hexadecanamide: Similar structure but with a longer hydrocarbon chain.
N-(4-Aminobutyl)dodecanamide: Similar structure but with a shorter hydrocarbon chain.
N-(4-Aminobutyl)octadecanamide: Similar structure but with an even longer hydrocarbon chain.
Uniqueness: N-(4-Aminobutyl)tetradecanamide is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its balance between hydrophobic and hydrophilic regions makes it particularly useful in applications requiring amphiphilic properties .
Properties
IUPAC Name |
N-(4-aminobutyl)tetradecanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(21)20-17-14-13-16-19/h2-17,19H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCCEQQGKOGTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.